Epiquinidine
Overview
Description
Epiquinidine is a stereoisomer of quinidine, which is derived from the bark of the Cinchona tree. It is a member of the Cinchona alkaloids, which have been historically significant due to their antimalarial properties. This compound is characterized by its unique stereochemistry, which differentiates it from its more active counterparts, quinine and quinidine .
Scientific Research Applications
Epiquinidine has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: this compound is studied for its potential effects on various biological systems, including its interaction with enzymes and receptors.
Medicine: Although less active than quinidine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of arrhythmias.
Industry: this compound is used in the development of analytical standards and as a reference compound in various industrial processes
Mechanism of Action
Target of Action
Epiquinidine is a derivative of quinidine , which is a class Ia antiarrhythmic agent . Quinidine’s primary targets are sodium channels in Purkinje fibers . These fibers play a crucial role in the conduction system of the heart, transmitting electrical impulses to the ventricles and contributing to the rhythm of the heart.
Mode of Action
Quinidine, and by extension this compound, interacts with its targets by blocking sodium and potassium currents . This action prolongs the cellular action potential, thereby decreasing myocardial excitability and conduction velocity . It’s important to note that the main conformation of this compound is distinct from those observed for the active parent compounds quinine and quinidine . This difference might be used to understand the loss of activity of this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cardiac action potential pathway. By blocking sodium and potassium currents, this compound affects the depolarization and repolarization phases of the action potential . The downstream effects include a decrease in myocardial excitability and conduction velocity, which can help restore normal sinus rhythm and treat certain arrhythmias .
Pharmacokinetics
Quinidine has an apparent volume of distribution of 2.0 to 3.5 litres/kg, an elimination half-life of 5 to 12 hours, and a clearance rate of 2.5 to 5.0ml/min/kg . Quinidine clearance is reduced in the elderly, in patients with cirrhosis, and in those with congestive heart failure . These properties likely influence the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the electrical activity of the heart. By prolonging the cellular action potential, this compound can help restore normal sinus rhythm and treat certain types of arrhythmias . It’s worth noting that this compound is less potent than its parent compounds, quinine and quinidine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conformational potential energy surfaces for this compound were analyzed in gas phase and water solution, showing that the main conformation of this compound is distinct from those observed for the active parent compounds . This suggests that the molecular environment can impact the conformation and, potentially, the activity of this compound. Furthermore, factors such as pH, temperature, and the presence of other molecules could also influence the action of this compound.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Epiquinidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme cytochrome P450, which is involved in its metabolism. This compound also binds to sodium and potassium channels in cardiac cells, influencing their activity. Additionally, this compound interacts with the bitter taste receptor ggTas2r1, activating it at concentrations of 10 μM or higher . These interactions highlight the diverse biochemical roles of this compound in the body.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cardiac cells, this compound influences cell function by modulating ion channels, which affects the electrical activity of the heart. This modulation can lead to changes in heart rhythm, making this compound a potential antiarrhythmic agent. This compound also impacts cell signaling pathways, particularly those involving calcium ions, which play a crucial role in muscle contraction and neurotransmitter release. Furthermore, this compound can alter gene expression and cellular metabolism, affecting the overall function of cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to sodium and potassium channels in cardiac cells, inhibiting their activity and reducing the influx of sodium and potassium ions. This inhibition stabilizes the cardiac cell membrane and prevents abnormal electrical activity, thereby exerting its antiarrhythmic effects. This compound also interacts with cytochrome P450 enzymes, leading to its metabolism and subsequent elimination from the body. Additionally, this compound’s activation of the ggTas2r1 receptor suggests a potential role in taste perception and gastrointestinal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under controlled conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in gene expression and cellular metabolism, potentially affecting cell viability and function. In vivo studies have also indicated that this compound’s effects on heart rhythm can persist for several hours after administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively stabilize heart rhythm without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including arrhythmias, hypotension, and central nervous system depression. These threshold effects highlight the importance of careful dosage management when using this compound in therapeutic applications. Animal studies have also shown that this compound’s efficacy and safety profile can be influenced by factors such as age, sex, and genetic background .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites that are subsequently eliminated from the body. This compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis. Additionally, this compound’s interaction with other metabolic enzymes and cofactors can modulate its pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cellular components, including ion channels and enzymes. It can also be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for this compound’s ability to modulate cellular processes and exert its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epiquinidine can be synthesized through the base-catalyzed epimerization of quinine. This process involves the rearrangement of the stereochemistry at the C-9 position of quinine to yield this compound. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the extraction of quinine from the Cinchona bark, followed by its epimerization to this compound. The reaction conditions are optimized to ensure maximum yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Epiquinidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinic acid derivatives, while reduction can produce dihydro derivatives of this compound .
Comparison with Similar Compounds
Quinine: An antimalarial agent with a similar structure but different stereochemistry.
Quinidine: A more potent antiarrhythmic agent compared to epiquinidine.
Epiquinine: Another stereoisomer of quinine, with similar properties to this compound but different activity profiles
Uniqueness: this compound’s uniqueness lies in its stereochemistry, which affects its biological activity and chemical reactivity. Unlike quinine and quinidine, this compound is less active as an antimalarial and antiarrhythmic agent, making it a valuable compound for studying the effects of stereochemistry on biological activity .
Properties
IUPAC Name |
(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-AFHBHXEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205835 | |
Record name | Epiquinidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
572-59-8 | |
Record name | Epiquinidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=572-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epiquinidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epiquinidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9R)-6'-methoxycinchonan-9-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.492 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPIQUINIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN974X9U97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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